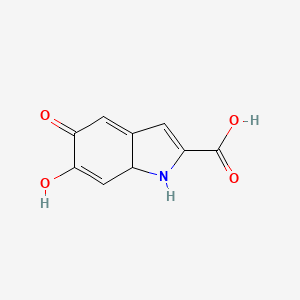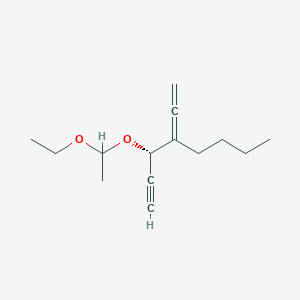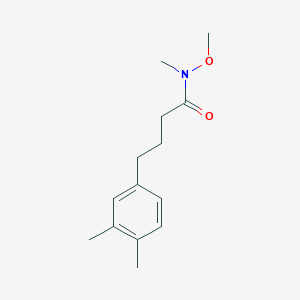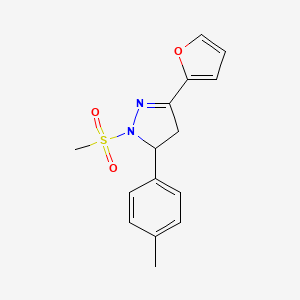![molecular formula C9H18BrNO2S B14207794 N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine CAS No. 824938-68-3](/img/structure/B14207794.png)
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine is a chemical compound characterized by the presence of a bromo group, a methanesulfonyl group, and a cyclohexanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 2-bromo-2-(methanesulfonyl)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The bromo group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: The major product is the corresponding alkane.
Aplicaciones Científicas De Investigación
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromo and methanesulfonyl groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine involves its interaction with molecular targets through its reactive functional groups. The bromo group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-Bromo-2-(phenylsulfonyl)ethyl]cyclohexanamine
- N-[2-Bromo-2-(trimethylsilyl)ethyl]sulfonamides
Uniqueness
N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity compared to phenylsulfonyl or trimethylsilyl groups. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and biological research.
Propiedades
Número CAS |
824938-68-3 |
|---|---|
Fórmula molecular |
C9H18BrNO2S |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
N-(2-bromo-2-methylsulfonylethyl)cyclohexanamine |
InChI |
InChI=1S/C9H18BrNO2S/c1-14(12,13)9(10)7-11-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |
Clave InChI |
SWEAZGMTVNXWDW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(CNC1CCCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)

![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)

![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)

![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)

